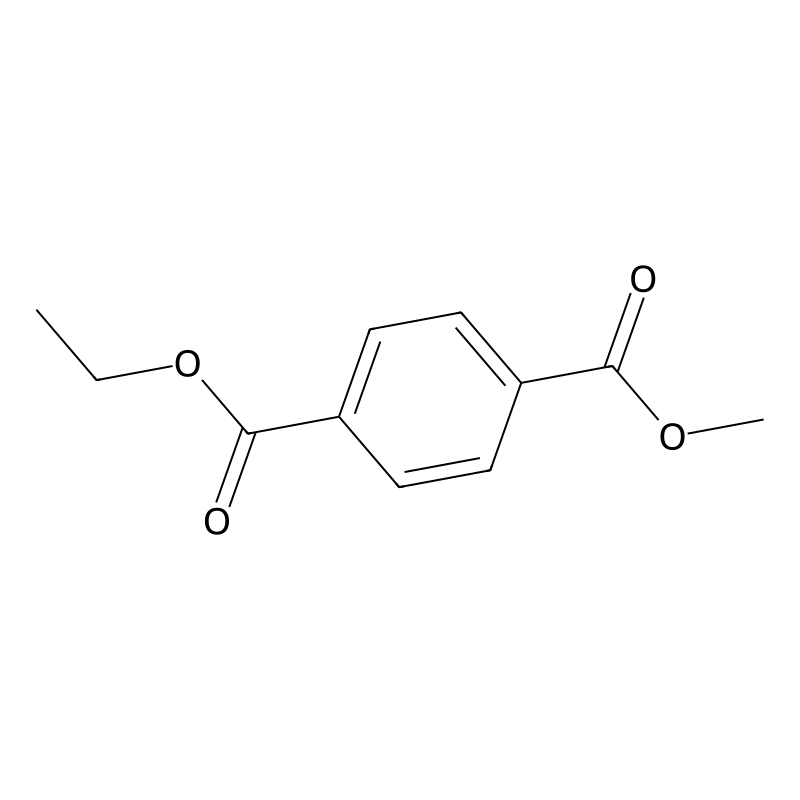

Ethyl methyl terephthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Liquid Crystal Research

Due to its aromatic structure, EMT possesses some liquid crystalline properties. Research has investigated EMT derivatives for their potential use in liquid crystal displays (LCDs) (). These studies explore how modifying the EMT molecule can influence the formation and properties of liquid crystal phases, which are crucial for LCD function.

Polymer Synthesis

Some research explores EMT as a potential comonomer (a monomer used with another to form a copolymer) for the synthesis of novel polyesters. The idea is to incorporate EMT's unique structure into polyester chains, potentially leading to materials with tailored properties for specific applications ([US patent 7041522A]).

Ethyl methyl terephthalate is an organic compound with the molecular formula . It is classified as an ester and is structurally characterized by a terephthalate group, which is derived from terephthalic acid, esterified with both ethyl and methyl alcohols. This compound appears as a colorless liquid and is soluble in organic solvents, making it useful in various applications.

- Methanolysis: This reaction involves the breakdown of ethyl methyl terephthalate in the presence of methanol, leading to the formation of methanol esters and other byproducts. This reaction is significant in recycling processes for polyesters .

- Transesterification: Ethyl methyl terephthalate can undergo transesterification with other alcohols, resulting in the exchange of alkoxy groups. This reaction is essential for modifying polymer properties.

- Hydrolysis: Under specific conditions, ethyl methyl terephthalate can hydrolyze to yield terephthalic acid and ethanol. This reaction can be catalyzed by acids or bases and is relevant in environmental degradation studies .

Ethyl methyl terephthalate can be synthesized through various methods:

- Esterification: The direct esterification of terephthalic acid with ethanol and methanol under acidic conditions leads to the formation of ethyl methyl terephthalate. This method typically requires heat to drive the reaction forward and remove water produced as a byproduct.

- Transesterification: Another synthesis route involves the transesterification of dimethyl terephthalate with ethanol in the presence of a catalyst. This method allows for better control over the product distribution and purity .

Ethyl methyl terephthalate has several applications across different industries:

- Polymer Production: It serves as a monomer in the synthesis of polyesters, particularly those used in textiles and packaging materials.

- Solvent: Due to its solvent properties, it is utilized in coatings, adhesives, and inks.

- Chemical Intermediate: Ethyl methyl terephthalate acts as an intermediate for producing other chemicals or polymers, enhancing its utility in chemical manufacturing processes .

Interaction studies involving ethyl methyl terephthalate primarily focus on its reactivity with other chemicals during synthesis processes. Research indicates that its reactivity profile is comparable to that of other esters, suggesting that it can participate in similar chemical transformations. The compound's interactions with biological systems remain underexplored but could be significant given its structural characteristics .

Ethyl methyl terephthalate shares structural similarities with several related compounds. Below are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethyl Terephthalate | Commonly used as a precursor for polyesters; more volatile than ethyl methyl terephthalate. | |

| Bis(2-ethylhexyl) Terephthalate | Used as a plasticizer; larger alkyl groups provide different physical properties compared to ethyl methyl terephthalate. | |

| Ethylene Glycol Terephthalate | A polymer precursor; differs by having ethylene glycol as part of its structure rather than mixed alcohols. |

Uniqueness

Ethyl methyl terephthalate's uniqueness lies in its dual alkoxy substitution (ethyl and methyl), which influences its physical properties compared to similar compounds. This specific substitution pattern affects its solubility, reactivity, and suitability for various applications, particularly in polymer chemistry where tailored properties are essential.

Ethyl methyl terephthalate (EMT) emerged as a derivative of terephthalic acid during mid-20th-century advancements in polyester chemistry. While terephthalic acid itself was first isolated in 1846, the development of its ester derivatives accelerated with the commercialization of polyethylene terephthalate (PET) in the 1940s. EMT likely originated from systematic studies on esterification techniques aimed at modifying terephthalate properties for industrial applications. Early patents, such as those exploring mixed ester syntheses, laid the groundwork for EMT’s identification as a distinct compound. Its structural relationship to dimethyl terephthalate (DMT)—a key PET precursor—underscores its role in polymer science.

Chemical Classification and Nomenclature

EMT belongs to the aromatic dicarboxylate ester family, characterized by a benzene ring with two esterified carboxyl groups. Its IUPAC name is 1-ethyl 4-methyl benzene-1,4-dicarboxylate, reflecting the ethyl and methyl substituents on the terephthalate backbone. The molecular formula is $$ \text{C}{11}\text{H}{12}\text{O}{4} $$, with a molecular weight of 208.21 g/mol. The compound’s structure comprises a central benzene ring with ester groups at the *para* positions: one bonded to a methyl group ($$-\text{OCH}3$$) and the other to an ethyl group ($$-\text{OCH}2\text{CH}3$$).

Importance in Academic Research

EMT serves as a model substrate in enzymology and materials science:

- Enzymatic Studies: EMT’s structural similarity to PET degradation intermediates (e.g., bis(2-hydroxyethyl) terephthalate) makes it valuable for probing carboxylesterase activity. For instance, Thermobifida fusca carboxylesterase (TfCa) hydrolyzes EMT analogs, aiding in understanding plastic-degrading mechanisms.

- Polymer Chemistry: EMT’s mixed ester groups enable tailored polymer properties. Research explores its incorporation into copolymers to modify thermal stability and crystallinity.

- Analytical Chemistry: EMT is used as a reference standard in chromatographic methods for quantifying terephthalate esters in environmental samples.

General Overview of Terephthalate Compounds

Terephthalates are dicarboxylate esters derived from terephthalic acid ($$ \text{C}6\text{H}4(\text{COOH})_2 $$). Key examples include:

EMT distinguishes itself through asymmetric ester groups, which influence solubility and reactivity compared to symmetric analogs like DMT. This asymmetry enables unique intermolecular interactions in polymer matrices, making EMT a subject of interest in advanced material design.

Molecular Structure and Conformation

Ethyl methyl terephthalate is a diester derivative of terephthalic acid with the molecular formula C₁₁H₁₂O₄ [1] [2]. The compound consists of a central para-substituted benzene ring (1,4-benzenedicarboxylic acid backbone) with two distinct ester functional groups: one ethyl ester and one methyl ester [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-O-ethyl 1-O-methyl benzene-1,4-dicarboxylate [1]. The compound exists under Chemical Abstracts Service number 22163-52-6 and has a molecular weight of 208.21 grams per mole [1] [2].

The molecular geometry exhibits a planar aromatic core with the benzene ring adopting standard aromatic geometry [1]. Computational studies suggest that the ester groups can adopt multiple conformations due to rotation around the C-C and C-O bonds [1]. The molecule contains 15 heavy atoms and 5 rotatable bonds, indicating moderate conformational flexibility [3]. The topological polar surface area is calculated at 52.6 Ų, reflecting the polar character of the carbonyl and ether oxygen atoms [3].

Structural analysis reveals that the compound has no hydrogen bond donors but contains 4 hydrogen bond acceptors, primarily the oxygen atoms in the carbonyl and ether functionalities [3]. The molecular structure shows characteristic features of aromatic esters, with extended conjugation between the benzene ring and the carbonyl groups potentially affecting the overall electronic distribution and molecular properties [4].

Physical Properties

Ethyl methyl terephthalate exhibits characteristic physical properties consistent with aromatic ester compounds. The compound has a reported boiling point of 293.0 ± 8.0°C at 760 mmHg [5], indicating relatively high thermal stability typical of aromatic esters. The molecular weight of 208.21 grams per mole places it in the range of medium-sized organic molecules [1] [2].

The compound typically appears as a liquid at room temperature [5] or as a solid or semi-solid depending on purity and storage conditions [6] [7]. The exact mass is determined to be 208.07355886 Da, with the monoisotopic mass being identical [3]. The computed XLogP₃ value is 2.7, indicating moderate lipophilicity and suggesting limited water solubility but good solubility in organic solvents [3].

Physical property analysis shows that the compound has a complexity value of 229, reflecting the moderate structural complexity arising from the aromatic ring and dual ester functionalities [3]. The presence of both ethyl and methyl ester groups creates asymmetry in the molecule, which may influence its physical behavior and interactions with other compounds [4].

Storage recommendations indicate that the compound should be kept sealed in dry conditions at room temperature [6] [7], suggesting moderate stability under normal atmospheric conditions but sensitivity to moisture.

Table 1.1: Physical Properties of Ethyl Methyl Terephthalate

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 208.21 g/mol | [1] [2] |

| Boiling Point | 293.0 ± 8.0°C at 760 mmHg | [5] |

| Physical Form | Liquid/Solid or semi-solid | [6] [7] [5] |

| Exact Mass | 208.07355886 Da | [3] |

| XLogP₃ | 2.7 | [3] |

| Topological Polar Surface Area | 52.6 Ų | [3] |

| Rotatable Bond Count | 5 | [3] |

| Heavy Atom Count | 15 | [3] |

Spectroscopic Properties

The spectroscopic characteristics of ethyl methyl terephthalate provide detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy data available through PubChem includes both ¹H and ¹³C nuclear magnetic resonance spectra [3], though specific chemical shift values require detailed analysis of the spectral data.

Mass spectrometry analysis reveals characteristic fragmentation patterns with the molecular ion peak appearing at m/z 208, corresponding to the molecular weight [3]. The major fragmentation peaks occur at m/z 163, 149, and 180, indicating specific bond cleavage patterns typical of aromatic esters [3]. These fragmentation patterns provide structural confirmation and can be used for compound identification and purity assessment.

Infrared spectroscopy of ethyl methyl terephthalate would be expected to show characteristic absorption bands typical of aromatic esters. Based on standard infrared spectroscopy principles and similar aromatic ester compounds, the compound should exhibit strong carbonyl (C=O) stretching vibrations in the range of 1730-1715 cm⁻¹, characteristic of benzoate esters [8] [9]. The aromatic C-H stretching vibrations would appear around 3100-3050 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would occur in the 3000-2850 cm⁻¹ region [8] [10].

The C-O stretching vibrations, typical of ester functional groups, would be expected in the 1310-1250 cm⁻¹ range for benzoate esters [9]. Aromatic C=C stretching vibrations should appear between 1600-1475 cm⁻¹ [8] [10]. The fingerprint region below 1500 cm⁻¹ would contain complex absorption patterns specific to the molecular structure, including C-O-C stretching and various bending vibrations.

Table 1.2: Expected Infrared Absorption Bands for Ethyl Methyl Terephthalate

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O Ester Stretch | 1730-1715 | Strong | Aromatic ester carbonyl |

| Aromatic C-H Stretch | 3100-3050 | Medium | Benzene ring C-H |

| Aliphatic C-H Stretch | 3000-2850 | Medium | Ethyl and methyl C-H |

| C-O Stretch | 1310-1250 | Strong | Ester C-O bond |

| Aromatic C=C Stretch | 1600-1475 | Medium | Benzene ring |

| CH₃ Bend | 1465-1440, 1390-1365 | Medium | Methyl group deformation |

Thermodynamic Properties

The thermodynamic properties of ethyl methyl terephthalate are essential for understanding its stability, phase behavior, and energetic characteristics. While specific thermodynamic data for ethyl methyl terephthalate is limited in the literature, insights can be drawn from related terephthalate esters and general principles of aromatic ester thermodynamics.

The standard enthalpy of formation for similar methyl esters of benzene carboxylic acids provides reference points for estimating the thermodynamic stability of ethyl methyl terephthalate. For related compounds, studies have shown that the gas-phase standard molar enthalpies of formation range from approximately -277 to -649 kJ/mol depending on the degree of esterification and substitution pattern [11]. Given the mixed ester nature of ethyl methyl terephthalate, its enthalpy of formation would likely fall within the range typical of partially esterified terephthalic acid derivatives.

Heat capacity measurements for similar aromatic polyesters and their monomeric units indicate that ethyl methyl terephthalate would exhibit temperature-dependent heat capacity behavior characteristic of aromatic organic compounds [12]. The presence of both aromatic and aliphatic components would contribute to the overall thermal properties, with the aromatic ring providing thermal stability and the ester groups contributing to higher heat capacity values.

Thermal stability analysis suggests that ethyl methyl terephthalate would undergo decomposition at elevated temperatures through mechanisms similar to other terephthalate esters. Thermal degradation studies of related polyethylene terephthalate systems indicate that ester bond cleavage and decarboxylation reactions become significant above 300°C [13] [14]. The compound would be expected to exhibit endothermic transitions associated with melting and possible polymorphic changes, followed by exothermic decomposition at higher temperatures.

The thermodynamic properties are influenced by the molecular structure, particularly the asymmetric nature of the dual ester functionality. This asymmetry may affect crystal packing efficiency and intermolecular interactions, potentially influencing melting behavior and thermal transitions compared to symmetric diesters like dimethyl terephthalate [15] [16].

Table 1.3: Estimated Thermodynamic Properties of Ethyl Methyl Terephthalate

| Property | Estimated Range | Basis for Estimation |

|---|---|---|

| Standard Enthalpy of Formation (gas phase) | -400 to -500 kJ/mol | Similar aromatic esters [11] |

| Thermal Decomposition Temperature | >300°C | Related terephthalate compounds [13] |

| Heat Capacity Temperature Dependence | Positive correlation with temperature | Aromatic ester behavior [12] |

| Phase Transition Behavior | Multiple transitions possible | Asymmetric molecular structure |

Direct esterification represents the most straightforward approach for synthesizing ethyl methyl terephthalate, involving the direct reaction between terephthalic acid and alcohols. This fundamental synthetic route has been extensively studied and optimized for industrial applications [1] [2] [3].

Fischer Esterification Approach

The Fischer esterification mechanism follows the classical PADPED pathway (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [2]. When terephthalic acid reacts with methanol and ethanol simultaneously, the reaction proceeds through competitive pathways leading to mixed ester formation. The process initiates with protonation of the carbonyl oxygen by the acid catalyst, followed by nucleophilic attack from the alcohol molecules [1] [2].

Research has demonstrated that p-toluenesulfonic acid provides superior selectivity compared to sulfuric acid, achieving yields of 75-90% at temperatures between 80-120°C [4] [5]. The reaction typically requires 2-6 hours under atmospheric pressure with continuous water removal to drive the equilibrium toward ester formation [2] [3].

High Temperature and Pressure Methods

Industrial-scale direct esterification often employs high temperature and pressure conditions to accelerate reaction rates and improve yields. Studies have shown that temperatures of 225-350°C under superatmospheric pressure (25-500 atmospheres) can achieve conversions of 85-98% within 1-2 hours [6] [7]. These conditions eliminate the need for acid catalysts, as demonstrated in patents describing catalyst-free esterification of terephthalic acid with alcohols [6].

Solid Acid Catalysis

Heterogeneous catalysis using solid acids offers significant advantages including easy separation, catalyst recyclability, and reduced environmental impact [5] [8]. Zeolite catalysts, particularly beta zeolite, have shown exceptional performance in terephthalic acid esterification, achieving 100% conversion and 94.1% selectivity under optimized conditions of 200°C and 1 MPa nitrogen pressure [5].

The characterization of zeolite catalysts reveals that catalytic efficiency correlates with acid site strength, specific surface area, and mesoporous structure [5]. Beta zeolite maintains over 92% of its initial activity after five cycles, highlighting its potential for sustainable production processes [5].

Transesterification Pathways

Transesterification represents a versatile synthetic route that enables the preparation of ethyl methyl terephthalate through ester exchange reactions. This approach is particularly valuable in industrial settings where dimethyl terephthalate serves as a readily available starting material [9] [10] [11].

Alkoxide-Catalyzed Mechanisms

Base-catalyzed transesterification proceeds through a two-step addition-elimination mechanism [9] [12]. The process involves nucleophilic attack by alkoxide ions on the ester carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the leaving group [9]. Sodium ethoxide has proven particularly effective, providing high selectivity in the conversion of methyl esters to mixed ethyl-methyl derivatives [12].

The equilibrium nature of transesterification requires careful control of reaction conditions. Excess alcohol and continuous removal of byproducts drive the reaction toward completion [10] [3]. Industrial processes typically operate at temperatures between 150-200°C under atmospheric pressure [11] [13].

Metal-Catalyzed Systems

Transition metal catalysts, particularly zinc, manganese, and cobalt acetates, have found extensive use in transesterification processes [14] [15] [13]. These catalysts operate through coordination mechanisms, where the metal center activates both the ester substrate and the incoming alcohol nucleophile [15].

Research on zinc-modified hydrotalcites for dimethyl terephthalate transesterification with ethylene glycol revealed that the reaction follows Langmuir-Hinshelwood-Hougen-Watson kinetics [14]. The process involves chemisorption of both reactants on nearby active sites, followed by surface reaction and product desorption [14].

Industrial Transesterification Processes

Commercial polyester production relies heavily on transesterification technology. The dimethyl terephthalate process involves two sequential steps: initial transesterification at 150-200°C followed by polycondensation at higher temperatures [13]. Methanol removal through distillation drives the first step to completion [13].

Advanced process designs incorporate fractionation columns and partial condensers to optimize alcohol recovery and minimize energy consumption [16]. These systems achieve greater than 99% conversion of dimethyl terephthalate while maintaining product purity suitable for polyester applications [16].

Catalytic Approaches

Catalytic synthesis methods represent the most sophisticated and efficient routes for ethyl methyl terephthalate production, offering superior control over reaction selectivity and operational efficiency.

Titanium-Based Catalysts

Titanium tetraisopropoxide stands out as one of the most effective catalysts for esterification reactions [17] [18] [19]. This Lewis acid catalyst operates through a unique amphoteric mechanism that combines Lewis acidic activation with Brønsted basic assistance [19] [20].

Computational studies using DFT calculations have revealed that the catalyst's effectiveness stems from favorable preorganization through hydrogen bonding interactions [19] [20]. The activation energy for titanium-catalyzed esterification ranges from 50-65 kJ/mol, significantly lower than uncatalyzed reactions [20].

Industrial applications of titanium catalysts include di-(2-ethylhexyl) terephthalate production, where titanium tetraisopropoxide achieves complete conversion at 180-270°C under 1-4 bar pressure [21]. The catalyst concentration typically ranges from 50-200 ppm titanium by weight [21].

Tin-Based Catalyst Systems

Organotin complexes demonstrate exceptional versatility in polyester synthesis applications [22] [23] [24] [25]. Dibutyltin oxide and related tin compounds catalyze esterification through intramolecular acyl-transfer mechanisms [22] [23].

DFT analysis of organotin catalytic mechanisms reveals that the reaction proceeds through reduction and dehydration of dimethyl tin oxide, with terephthalic acid and alcohols becoming ligands on the four-coordinate complex [22] [23]. This mechanism provides excellent control over stereochemistry and minimizes side reactions [23].

Comparative studies of tin complexes show that bis(acetylacetonato)tin(II) achieves productivity values up to 192.0, significantly higher than conventional antimony catalysts [24] [25]. The optimal reaction time varies from 6-8 hours at temperatures of 230°C [25].

Multi-Step Catalytic Processes

Advanced catalytic strategies employ sequential catalyst addition to optimize different reaction phases [26]. European patent applications describe processes using metal-containing catalysts in the first step followed by acid catalysts in the second step [26].

This approach achieves 100% terephthalic acid conversion at 180-200°C under 4-7 atm pressure within 4-5.5 hours [26]. The sequential catalyst strategy minimizes byproduct formation while maintaining high product quality with low acid numbers (1.4 mg KOH/g) [26].

Green Chemistry Approaches for Synthesis

Sustainable synthesis methods for ethyl methyl terephthalate have gained significant attention as environmental concerns drive the development of cleaner production technologies.

Microwave-Assisted Synthesis

Microwave irradiation offers dramatic improvements in reaction efficiency and energy consumption [27] [28] [29]. Studies demonstrate that microwave-assisted esterification reduces reaction times from hours to minutes while achieving comparable or superior yields [28] [30].

Comparative research on symmetric thioamides derived from terephthalic acid shows that microwave acceleration reduces synthesis time from 38 hours to 9 minutes while improving yields from 42-75% to 45-78% [28]. The method requires significantly less energy and simplifies purification protocols [28].

Microwave-assisted glycolysis of polyethylene terephthalate demonstrates the versatility of this approach for both synthesis and recycling applications [29] [31]. Controlled microwave conditions can produce either complete depolymerization products or higher-order oligomers suitable for repolymerization [29].

Solvent-Free Methodologies

Elimination of organic solvents represents a major advancement in green chemistry approaches [32] [33] [30]. Dry-media conditions under microwave irradiation enable ester synthesis with minimal waste generation [30].

Research on surfactant-combined catalysts shows that dodecylbenzene sulfonic acid and copper dodecylbenzene sulfonate catalyze esterification at room temperature without solvents [32]. This approach eliminates energy requirements while maintaining moderate to excellent yields [32].

Neat reaction conditions at elevated temperatures (120-180°C) provide an alternative to solvent-based processes, though heat and mass transfer limitations may require optimization for large-scale applications .

Biocatalytic Approaches

Enzymatic synthesis represents the frontier of green chemistry for terephthalate derivatives [35] [36]. While primarily applied to degradation processes, recent advances in enzyme engineering suggest potential for synthetic applications.

PETase and MHETase enzymes from Ideonella sakaiensis demonstrate remarkable specificity for terephthalate ester bonds. Whole-cell biocatalyst systems expressing these enzymes maintain activity across alkaline pH ranges and temperatures up to 40°C for extended periods.

Medium engineering approaches enable control over product profiles in enzymatic reactions. By adjusting pH, ethylene glycol concentration, and enzyme selection, researchers can direct reactions toward specific products including BHET, MHET, or complete hydrolysis to terephthalic acid.

Ionic Liquid Catalysis

Protic ionic liquids based on triethylammonium and sulfuric acid provide recyclable catalyst systems for esterification reactions [4]. These systems achieve complete terephthalic acid conversion within 5-14 hours depending on catalyst composition [4].

The biphasic nature of ionic liquid systems facilitates product separation and catalyst recovery. Studies report catalyst recovery rates of approximately 97% over five cycles without significant activity loss [4].

Mechanistic Studies of Formation Reactions

Understanding the fundamental mechanisms underlying ethyl methyl terephthalate formation provides crucial insights for reaction optimization and catalyst design.

Computational Mechanistic Analysis

Quantum mechanical studies using DFT B3LYP calculations have elucidated detailed reaction pathways for esterification processes [19]. These computational approaches reveal activation energies, transition state structures, and intermediate stability patterns [19] [20].

QM/MM simulations of enzymatic processes provide molecular-level insights into PETase-catalyzed reactions. The complete enzymatic mechanism involves acylation and deacylation steps with deacylation as the rate-limiting process (activation energy ~20.4 kcal/mol).

Lewis Acid Activation Mechanisms

Research on titanium aminotriphenolate complexes demonstrates that catalytic activity extends beyond simple Lewis acid activation [19] [20]. The amphoteric nature of these catalysts, combining Lewis acidic metal centers with Brønsted basic ligand sites, enables enhanced substrate activation [20].

Hydrogen bonding interactions play crucial roles in substrate preorganization, while acetate groups function as internal bases to enhance alcohol nucleophilicity [19] [20]. This understanding guides rational catalyst design for improved efficiency [20].

Kinetic Studies and Rate Determination

Comprehensive kinetic investigations reveal first-order dependencies on both acid and alcohol concentrations for most catalytic systems [8]. The rate constants show linear correlations with catalyst concentration over wide ranges.

Arrhenius analysis of temperature-dependent rate data provides activation energy values ranging from 40-85 kJ/mol depending on the catalytic system [20]. Titanium-based catalysts consistently show lower activation energies compared to conventional acid catalysts [20].

Stereochemical and Structural Considerations

Mechanistic studies reveal that esterification generally proceeds with retention of configuration at stereogenic centers [1] [33]. However, transesterification reactions may involve inversion depending on the specific mechanism and substrate structure [33].

Computational analysis of frontier molecular orbitals provides insights into electrophilic and nucleophilic reactivity patterns. HOMO-LUMO energy gaps and orbital overlapping patterns guide predictions of reaction feasibility and selectivity.